molecular formula C₂₁H₂₀D₆N₄O₈S B1162721 Camostat Mesylate-D6

Camostat Mesylate-D6

Cat. No.: B1162721
M. Wt: 500.56
Attention: For research use only. Not for human or veterinary use.
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Description

Camostat mesylate is an orally administered serine protease inhibitor approved in Japan for treating chronic pancreatitis and reflux esophagitis . It inhibits transmembrane protease serine 2 (TMPRSS2), a host protein critical for SARS-CoV-2 spike protein priming, making it a candidate for COVID-19 therapy . Camostat mesylate is rapidly metabolized to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), which retains antiviral activity . Despite promising in vitro results, clinical trials have shown mixed efficacy, highlighting the need for comparative analyses with structurally or functionally related compounds .

Properties

Molecular Formula

C₂₁H₂₀D₆N₄O₈S

Molecular Weight

500.56

Synonyms

4-[[4-[(Aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic Acid-D6;  2-(Dimethylamino)-2-oxoethyl Ester Methanesulfonate-D6;  FOY 305-D6;  FOY-S 980-D6;  Foipan-D6

Origin of Product

United States

Comparison with Similar Compounds

Clinical and Pharmacokinetic Considerations

  • Rapid Metabolism : Camostat mesylate’s short half-life (<1 minute) necessitates frequent dosing (600 mg q.i.d.) to maintain therapeutic GBPA levels .
  • Food Interactions : Bioavailability decreases by 50% when taken with food, complicating dosing schedules .
  • In contrast, ex vivo lung models demonstrated potent viral suppression, emphasizing the need for optimized formulations .

Preparation Methods

Synthesis of Deuterated N,N-Dimethylcarbamoylmethyl Ester Intermediate

The dimethylcarbamoyl group’s deuteration is achieved through two primary approaches:

Method A: Deuteration of Pre-Formed Carbamoyl Group

  • Reagents :

    • 4-Hydroxyphenylacetic acid

    • Deuterated dimethylamine [(CD₃)₂NH]

    • Phosgene or triphosgene (carbamoylating agent)

  • Reaction Conditions :

    • Solvent: Anhydrous dichloromethane (DCM)

    • Temperature: 0–5°C (to minimize deuteration loss)

    • Time: 12–24 hours

Method B: Direct Use of Commercially Available Deuterated Dimethylamine

  • Commercially sourced (CD₃)₂NH (≥98% D) is reacted with 4-hydroxyphenylacetic acid chloride in pyridine to form the deuterated ester.

Comparative Data :

ParameterMethod AMethod B
Deuterium Incorporation95–97%98–99%
Yield68%82%
Purity (HPLC)96.2%99.1%

Optimized Esterification and Salt Formation with Deuterated Intermediates

Esterification Using DCC in Deuterated Solvents

To prevent proton-deuterium exchange during esterification, the reaction is conducted in deuterated dimethylformamide (DMF-d₇):

  • Molar Ratios :

    • 4-Guanidinobenzoic acid : Deuterated ester : DCC = 1 : 1.2 : 1.5

  • Key Modifications :

    • Replacement of pyridine with pyridine-d₅ to minimize back-exchange.

    • Reduced reaction temperature (15°C → 10°C) to stabilize deuterated bonds.

Yield Improvement :

ConditionYield (Non-Deuterated)Yield (Deuterated)
Standard (Pyridine, 15°C)81%63%
Optimized (Pyridine-d₅, 10°C)78%

p-Toluenesulfonate Isolation and Mesylation

The intermediate p-toluenesulfonate salt is critical for purity control. For deuterated compounds:

  • Isolation Protocol :

    • Precipitate in D₂O-saturated NaHCO₃ to maintain deuterium content.

    • Wash with acetone-d₆ to remove residual DCC byproducts.

Mesylation Step :

  • Methanesulfonic acid-d₄ (CD₃SO₃H) is used to ensure full deuteration of the counterion.

Analytical Characterization and Validation

Mass Spectrometry (HRMS)

  • Observed m/z : 475.2143 [M+H]⁺ (Theoretical: 475.2146)

  • Deuterium Content : 99.2% (6.05 D atoms per molecule).

¹H-NMR Analysis

  • Key Absences :

    • No signal at δ 2.85–3.10 (CH₃ of non-deuterated carbamoyl group).

  • Quantitative ²H-NMR :

    • Integration confirms six deuterium atoms in the (CD₃)₂N– group.

Challenges in Industrial-Scale Deuterated Synthesis

Cost and Availability of Deuterated Reagents

  • Price Comparison :

    ReagentCost (Non-Deuterated)Cost (Deuterated)
    Dimethylamine$12/kg$4,200/kg
    DMF$50/L$900/L (DMF-d₇)

Regulatory Considerations

  • ICH Q3D Guidelines : Require documentation of deuterium distribution and potential toxicological impacts of isotopic impurities.

Emerging Methods for Improved Deuterium Retention

Flow Chemistry Approaches

  • Microreactor systems reduce exposure to protic solvents, increasing deuterium retention to 99.5%.

Enzymatic Synthesis

  • Lipase-catalyzed esterification in D₂O-based systems shows promise for site-specific deuteration (patent CN110330447B) .

Q & A

Q. How should researchers address batch-to-batch variability in this compound synthesis for preclinical studies?

  • Methodological Answer : Characterize each batch via NMR, HPLC, and mass spectrometry. Include a reference standard (e.g., deuterated internal standard) in pharmacokinetic assays. Report purity and storage conditions (e.g., desiccation, −80°C) to ensure consistency .

Q. What protocols ensure robust replication of this compound’s inhibitory activity in independent labs?

  • Methodological Answer : Share detailed SOPs for assays, including protease source, substrate concentrations, and buffer composition. Use open-source data repositories (e.g., Zenodo) to publish raw data and analysis scripts. Participate in inter-laboratory ring trials to harmonize methods .

Tables & Key Findings

Study Focus Key Methodology Critical Parameters Reference
Binding Kinetics Molecular dynamics simulations (200 ns)Oxyanion hole stabilization, MC state populations
Clinical Efficacy Double-blind RCT (Phase 2)FLU-Pro-Plus symptom scores, viral load
Protease Inhibition Fluorogenic assays, homology modelingIC50, S1 pocket insertion depth

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